molecular formula C24H22N4O B2933561 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide CAS No. 2097924-71-3

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide

Cat. No.: B2933561
CAS No.: 2097924-71-3
M. Wt: 382.467
InChI Key: RWSHKLAXRVKSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide is a synthetic small molecule featuring a hybrid scaffold combining pyridine, pyrazole, and diphenylacetamide moieties. Its molecular formula is C23H22N4O (calculated molecular weight: 370.45 g/mol). The compound’s structure includes a central pyridine ring substituted at the 2-position with a 1-methylpyrazole group and at the 4-position with a methyl-linked diphenylacetamide side chain. This design is reminiscent of kinase inhibitors targeting ATP-binding pockets, as the pyridine-pyrazole motif is a common pharmacophore in such agents .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28-17-21(16-27-28)22-14-18(12-13-25-22)15-26-24(29)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,16-17,23H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHKLAXRVKSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a diphenylacetamide core linked to a pyridine and pyrazole moiety. Its molecular formula is C17H18N4C_{17}H_{18}N_4 with a molecular weight of approximately 290.35 g/mol. The presence of the pyrazole and pyridine rings suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For example, studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanisms often involve the inhibition of key enzymes such as topoisomerases and cyclin-dependent kinases (CDKs) that are crucial for cancer cell division and survival .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases. The compound has been shown to modulate pathways involving NF-kB and MAPK signaling, leading to reduced expression of inflammatory markers like iNOS and COX-2 .

Case Studies

  • Neuroprotection in Microglial Activation : A study investigated the effects of pyrazole derivatives on microglial activation induced by lipopolysaccharides (LPS). The results indicated that certain derivatives could significantly reduce nitric oxide production and pro-inflammatory cytokine release in microglial cells, suggesting a protective effect against neuroinflammation .
  • Antitumor Activity : A recent investigation into asymmetric pyrazole derivatives highlighted their ability to inhibit tumor growth in various cancer models. Specific compounds demonstrated potent antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It is hypothesized that the compound may interact with specific receptors or transcription factors involved in inflammatory responses.
  • Signal Transduction Pathways : By modulating key signaling pathways like NF-kB and MAPK, the compound can influence the expression of genes associated with inflammation and cancer progression.

Data Summary

Biological ActivityMechanismReferences
AnticancerInhibition of CDKs, topoisomerases
Anti-inflammatoryInhibition of NF-kB signaling
NeuroprotectiveReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The compound’s structural and functional parallels to other kinase-targeting molecules are highlighted below.

Comparison with CDK2 Inhibitor 18

Compound 18 (2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide), described in , shares the 1-methylpyrazole-pyridine core but replaces the diphenylacetamide with a pyrimidine-linked acetamide group. Key differences include:

Property N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide Compound 18
Molecular Weight 370.45 g/mol 317.13 g/mol
Core Heterocycle Pyridine Pyrimidine
Substituent Diphenylacetamide Fluoro-pyrimidine-acetamide
Biological Target Not explicitly stated (kinase-like design inferred) CDK2 inhibitor
Synthetic Yield Not reported 17%

Functional Implications :

  • The diphenylacetamide in the target compound may enhance hydrophobic interactions in kinase binding pockets compared to Compound 18’s smaller acetamide group.
  • The pyrimidine core in Compound 18 introduces fluorine, which often improves metabolic stability and binding affinity .
Comparison with Altiratinib Analog DP-4157

The Altiratinib analog N-(2,5-difluoro-4-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide () shares the pyridine-pyrazole motif but incorporates a cyclopropane-dicarboxamide linker and fluorinated aryl groups.

Property This compound Altiratinib Analog DP-4157
Key Structural Feature Diphenylacetamide Cyclopropane-dicarboxamide
Fluorination Absent Multiple fluorinated aryl groups
Target Inferred kinase inhibitor c-Met kinase
Crystallographic Data Not reported Available (PDB entry)

Functional Implications :

  • Fluorination in DP-4157 improves membrane permeability and pharmacokinetics, a feature absent in the target compound .
Comparison with N-(1,3-dimethyl-1H-pyrazol-4-yl)methyl-2,2-diphenylacetamide

references N-(1,3-dimethyl-1H-pyrazol-4-yl)methyl-2,2-diphenylacetamide (CAS: 1169958-39-7), which differs only in the substitution pattern of the pyrazole ring (1,3-dimethyl vs. 1-methyl).

Property Target Compound N-(1,3-dimethyl-1H-pyrazol-4-yl)methyl-...
Pyrazole Substitution 1-methyl 1,3-dimethyl
Steric Effects Lower steric bulk Increased steric hindrance
Bioactivity Data Not reported Not reported

Functional Implications :

  • The additional methyl group in the comparator compound may hinder binding to flat kinase ATP pockets but could improve selectivity for bulkier targets.

Critical Research Findings and Limitations

  • Structural Insights : The target compound’s pyridine-pyrazole-diphenylacetamide scaffold aligns with kinase inhibitor design principles, but its lack of fluorination or crystallographic data limits direct mechanistic comparisons .
  • Data Gaps: No IC50 values, solubility, or in vitro/in vivo efficacy data for the target compound are provided in the evidence, precluding quantitative comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.